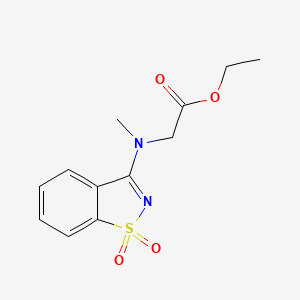
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide, commonly known as DCNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCNA is a white to yellow crystalline powder that is soluble in organic solvents and is commonly used as a pesticide and herbicide.
Aplicaciones Científicas De Investigación
DCNA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. DCNA has been shown to have herbicidal and pesticidal properties, making it a potential candidate for use in crop protection. DCNA has also been investigated for its potential use as an antibacterial and antifungal agent in medicine. Furthermore, DCNA has been studied for its ability to remove heavy metals from contaminated soil, making it a potential candidate for environmental remediation.
Mecanismo De Acción
The mechanism of action of DCNA involves the inhibition of the enzyme acetolactate synthase (ALS), which is responsible for the biosynthesis of branched-chain amino acids in plants and bacteria. By inhibiting ALS, DCNA prevents the biosynthesis of essential amino acids, leading to the death of the plant or bacteria. The inhibition of ALS by DCNA is irreversible, making it a potent herbicide and pesticide.
Biochemical and Physiological Effects
DCNA has been shown to have several biochemical and physiological effects on plants and bacteria. DCNA inhibits the biosynthesis of branched-chain amino acids, leading to the death of the plant or bacteria. DCNA has also been shown to induce oxidative stress in plants and bacteria, leading to the accumulation of reactive oxygen species and the disruption of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCNA has several advantages and limitations for lab experiments. The advantages of DCNA include its potent herbicidal and pesticidal properties, making it a valuable tool for studying plant and bacterial metabolism. The limitations of DCNA include its toxicity and potential environmental impact, making it necessary to handle with caution.
Direcciones Futuras
There are several future directions for DCNA research, including the development of new synthesis methods, the investigation of its potential as an antibacterial and antifungal agent, and the exploration of its potential in environmental remediation. Furthermore, the investigation of the mechanism of action of DCNA and its effects on plant and bacterial metabolism could lead to the development of new herbicides and pesticides with improved efficacy and reduced environmental impact.
Conclusion
In conclusion, DCNA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCNA has been extensively studied for its potential use as a herbicide, pesticide, antibacterial, and antifungal agent, as well as its potential in environmental remediation. The mechanism of action of DCNA involves the inhibition of ALS, leading to the death of the plant or bacteria. DCNA has several advantages and limitations for lab experiments, and there are several future directions for DCNA research, including the development of new synthesis methods and the investigation of its potential as a new herbicide and pesticide.
Métodos De Síntesis
DCNA can be synthesized through various methods, including the reaction of 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base or the reaction of 2-methyl-3-nitrophenylacetic acid with thionyl chloride. The synthesis of DCNA involves the introduction of a chloroacetyl group and a nitro group onto the aromatic ring of 2-methyl-3-nitroaniline or 2-methyl-3-nitrophenylacetic acid.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-6(12-9(14)8(10)11)3-2-4-7(5)13(15)16/h2-4,8H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRXAHKKWADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

